
Trenbolone
Descripción general
Descripción
Trenbolone, also known as trienolone or trienbolone, is a steroid used on livestock to increase muscle growth and appetite . To increase its effective half-life, trenbolone is administered as a prodrug as an ester conjugate such as trenbolone acetate, trenbolone enanthate, or trenbolone cyclohexylmethylcarbonate .
Synthesis Analysis
The synthesis of Trenbolone involves several steps including etherification, reduction, hydrolysis, dehydrogenation, and acylation reactions . The method enhances the yield of the Trenbolone acetate from 88-90% to 92-93.5% .Molecular Structure Analysis
Trenbolone is a 3-oxo-Delta (4) steroid that is estra-4,9,11-triene carrying an oxo group at position 3 and a hydroxy group at position 17beta . Its molecular formula is C18H22O2 .Chemical Reactions Analysis
Trenbolone undergoes various chemical reactions in the body. Once metabolized, trenbolone esters have the effect of increasing ammonium ion uptake by muscles, leading to an increase in the rate of protein synthesis .Physical And Chemical Properties Analysis
Trenbolone is a synthetic anabolic steroid with a molecular weight of 270.4 g/mol . It is a 3-oxo-Delta (4) steroid, a 17beta-hydroxy steroid, a C18-steroid, and an anabolic androgenic steroid .Aplicaciones Científicas De Investigación
Comprehensive Analysis of Trenbolone’s Scientific Research Applications
Trenbolone, a potent synthetic anabolic-androgenic steroid, has been the subject of various scientific studies due to its significant effects on muscle growth, metabolism, and other physiological processes. Below is a detailed analysis of six distinct applications of Trenbolone in scientific research:
Veterinary Medicine and Animal Husbandry
Trenbolone Acetate: is widely used in veterinary medicine, particularly in livestock, to improve muscle mass, feed efficiency, and mineral absorption . It has been a potent growth promoter, leading to increased weight gain and improved meat quality in cattle. However, its use has raised concerns about potential endocrine disruption, necessitating the detection and quantification of its residue in food matrices .
Sports Science and Performance Enhancement
In sports science, Trenbolone is known for its ability to dramatically increase protein synthesis and nitrogen retention in muscles, leading to accelerated muscle growth and improved strength . It is often utilized during bulking cycles by athletes to enhance performance. Despite its effectiveness, Trenbolone is banned in competitive sports due to its classification as a performance-enhancing drug .
Cardiometabolic Research
Studies have explored Trenbolone’s impact on cardiometabolic risk factors and myocardial tolerance to ischemia-reperfusion injury. In a study involving male rats with testosterone-deficient metabolic syndrome, Trenbolone improved body composition, lipid profile, insulin sensitivity, and reduced myocardial damage compared to controls . This suggests potential therapeutic applications for managing metabolic syndrome and associated cardiovascular risks.
Endocrinology and Metabolic Syndrome
Trenbolone has been investigated for its therapeutic effects on metabolic syndrome, particularly in testosterone-deficient conditions. Research indicates that Trenbolone may be more effective than testosterone replacement therapy in restoring androgen status and reducing cardiovascular risk among males with metabolic syndrome .
Muscle Growth and Anabolism
The anabolic properties of Trenbolone make it a subject of interest in studies related to muscle growth and anabolism. It binds to androgen receptors, stimulating protein synthesis and increasing nitrogen retention, which are crucial for muscle development and strength enhancement .
Pharmacological Advancements
Trenbolone’s pharmacodynamics have been studied for its anabolic and androgenic effects. Once metabolized, Trenbolone esters increase ammonium ion uptake by muscles, enhancing the rate of protein synthesis. This has led to its application in pharmacological research to understand its potency and efficacy compared to other anabolic steroids .
Mecanismo De Acción
Target of Action
Trenbolone, also known as trienolone or trienbolone, is a synthetic anabolic-androgenic steroid (AAS) of the nandrolone group . It primarily targets the androgen receptors in various vertebrate taxa, including fish . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone .
Mode of Action
Trenbolone has both anabolic and androgenic effects . Once metabolized, trenbolone esters increase the uptake of ammonium ions by muscles, leading to an increase in the rate of protein synthesis . This interaction with its targets leads to significant changes in muscle growth and development .
Biochemical Pathways
The primary biochemical pathway affected by trenbolone is protein synthesis. By increasing the uptake of ammonium ions by muscles, trenbolone enhances the rate of protein synthesis . This leads to downstream effects such as increased muscle mass and strength .
Pharmacokinetics
Trenbolone is administered as a prodrug as an ester conjugate such as trenbolone acetate, trenbolone enanthate, or trenbolone cyclohexylmethylcarbonate . Plasma lipases then cleave the ester group in the bloodstream, leaving free trenbolone . The bioavailability of trenbolone when administered intramuscularly is between 80-100% . It is metabolized in the liver and has an elimination half-life of 6–8 hours . The primary route of excretion is through urine .
Result of Action
The primary molecular and cellular effects of trenbolone’s action are increased muscle mass and strength . It also has the effect of reducing body fat through thermogenic activity, as it increases body metabolism . In addition, it can lead to more prominent vascularity and greater muscle definition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of trenbolone. For example, trenbolone acetate is widely used in some parts of the world for its desirable anabolic effects on livestock . Several metabolites of the acetate, including 17β-trenbolone, have been detected at low nanograms per liter concentrations in surface waters associated with animal feedlots . This suggests that the environmental presence of trenbolone can potentially affect aquatic animals . Furthermore, the phototransformation products of trenbolone exhibit reduced sorption affinity and increased transport potential relative to more hydrophobic parent structures in soil-water systems .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(8S,13S,14S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8-10,15-17,20H,2-7H2,1H3/t15-,16+,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHHPFQKXOUFFV-OWSLCNJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034192 | |
| Record name | 17beta-Trenbolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trenbolone | |
CAS RN |
10161-33-8 | |
| Record name | Trenbolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10161-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trenbolone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010161338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trenbolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11551 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 17beta-Trenbolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8S,13S,14S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRENBOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P53R4420TR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



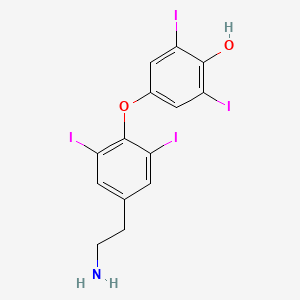

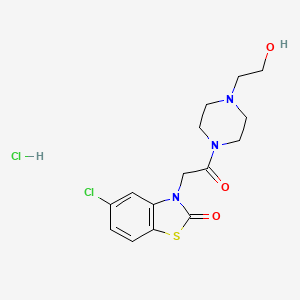
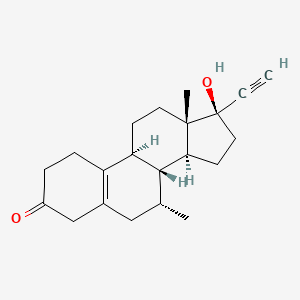
![7-Benzyl-10-(2-methylbenzyl)-2,3,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(10H)-one](/img/structure/B1683152.png)




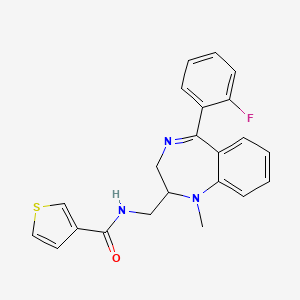
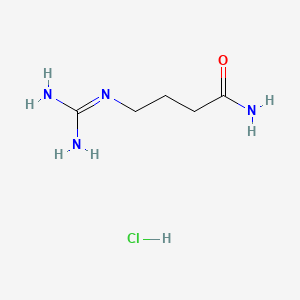
![Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate](/img/structure/B1683162.png)

